molecular formula C12H15F3N2 B6244994 2-methyl-1-[4-(trifluoromethyl)phenyl]piperazine CAS No. 845714-44-5

2-methyl-1-[4-(trifluoromethyl)phenyl]piperazine

Cat. No.: B6244994
CAS No.: 845714-44-5
M. Wt: 244.26 g/mol
InChI Key: GDUWSJMPXLBYPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “2-methyl-1-[4-(trifluoromethyl)phenyl]piperazine” can be represented by the InChI code 1S/C12H15F3N2/c1-9-8-16-6-7-17(9)11-4-2-10(3-5-11)12(13,14)15/h2-5,9,16H,6-8H2,1H3 . This indicates that the compound has a molecular weight of 244.26 .


Physical And Chemical Properties Analysis

“this compound” is an oil at room temperature .

Scientific Research Applications

2-methyl-1-[4-(trifluoromethyl)phenyl]piperazine has been studied extensively for its potential therapeutic applications. It has been studied as a potential anti-cancer agent, with studies showing that it can inhibit the growth of various cancer cell lines. It has also been studied as a potential anti-inflammatory agent, with studies showing that it can reduce the production of pro-inflammatory cytokines in the body. Additionally, this compound has been studied as a potential anticonvulsant, with studies showing that it can reduce the frequency and severity of seizures in animal models.

Advantages and Limitations for Lab Experiments

2-methyl-1-[4-(trifluoromethyl)phenyl]piperazine has several advantages for use in laboratory experiments. It is a relatively inexpensive compound that is readily available. Additionally, it is a relatively stable compound that is not easily degraded by light or heat. However, there are some limitations to using this compound in laboratory experiments. It is a relatively reactive compound, and therefore, it should be handled with care. Additionally, it is a relatively small molecule, which may make it difficult to study its effects on larger molecules.

Future Directions

2-methyl-1-[4-(trifluoromethyl)phenyl]piperazine has been studied extensively for its potential therapeutic applications, however, there are still many areas that need to be explored. For example, further research is needed to determine the exact mechanism of action of this compound and to determine the optimal dosage and administration for various diseases. Additionally, further research is needed to explore the potential interactions of this compound with other drugs and compounds. Additionally, further research is needed to explore the potential side effects of this compound, as well as its potential therapeutic applications in other diseases. Finally, further research is needed to explore the potential use of this compound in combination with other compounds or drugs.

Synthesis Methods

2-methyl-1-[4-(trifluoromethyl)phenyl]piperazine can be synthesized from the reaction of 4-trifluoromethylbenzene and 2-methylpiperazine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a catalyst, such as palladium or platinum. The reaction is typically carried out at a temperature between 80 and 90 degrees Celsius for several hours. The reaction yields a white solid, which is then purified by recrystallization.

Safety and Hazards

The safety information for “2-methyl-1-[4-(trifluoromethyl)phenyl]piperazine” indicates that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contact with skin and eyes, and use personal protective equipment .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-methyl-1-[4-(trifluoromethyl)phenyl]piperazine involves the reaction of 4-(trifluoromethyl)aniline with 2-methylpiperazine in the presence of a suitable catalyst.", "Starting Materials": [ "4-(trifluoromethyl)aniline", "2-methylpiperazine", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 4-(trifluoromethyl)aniline and 2-methylpiperazine in a suitable solvent such as ethanol or methanol.", "Step 2: Add the catalyst to the reaction mixture and stir the mixture at room temperature for several hours.", "Step 3: Heat the reaction mixture to reflux for several hours to complete the reaction.", "Step 4: Cool the reaction mixture and filter the precipitated product.", "Step 5: Wash the product with a suitable solvent such as diethyl ether or chloroform to remove any impurities.", "Step 6: Dry the product under vacuum to obtain 2-methyl-1-[4-(trifluoromethyl)phenyl]piperazine as a white solid." ] }

845714-44-5

Molecular Formula

C12H15F3N2

Molecular Weight

244.26 g/mol

IUPAC Name

2-methyl-1-[4-(trifluoromethyl)phenyl]piperazine

InChI

InChI=1S/C12H15F3N2/c1-9-8-16-6-7-17(9)11-4-2-10(3-5-11)12(13,14)15/h2-5,9,16H,6-8H2,1H3

InChI Key

GDUWSJMPXLBYPG-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCN1C2=CC=C(C=C2)C(F)(F)F

Purity

95

Origin of Product

United States

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